4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines represent a class of non-imidazole small molecules that act as potent and full agonists of the histamine H3 receptor (H3R). [] They are synthetic compounds not found naturally. Their discovery is significant due to the limited structural diversity among known H3R agonists, which are typically imidazole derivatives.
While the abstract mentioning 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines does not provide a detailed molecular structure, it highlights that the compound's proposed binding mode to the H3R involves key interactions similar to those of histamine. [] This suggests structural similarities between the two molecules in regions crucial for receptor binding.
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines exert their effects by acting as full agonists of the H3R. [] As agonists, they bind to the H3R and activate it, mimicking the effects of the endogenous ligand, histamine. This activation leads to downstream cellular responses associated with H3R signaling.
A key compound within this class, VUF16839 (14d), exhibits nanomolar affinity for the H3R (pKi = 8.5, pEC50 = 9.5). [] It demonstrates good metabolic stability and weak activity on cytochrome P450 enzymes, indicating a favorable pharmacological profile. Importantly, VUF16839 showed an amnesic effect in a social recognition test in mice at a dose of 5 mg/kg intraperitoneally, further supporting its potential as a tool compound in H3R research. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4